molecular formula C30H32N4O7S B10754595 3-(1,3-benzodioxol-5-yl)-1-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-8-(2-pyridin-4-ylethynyl)-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea

3-(1,3-benzodioxol-5-yl)-1-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-8-(2-pyridin-4-ylethynyl)-4,5-dihydro-3H-6,1$l^{6},2-benzoxathiazocin-5-yl]methyl]-1-methylurea

Cat. No.: B10754595
M. Wt: 592.7 g/mol
InChI Key: OYKBHWDUAQJSNT-CJYOKPGZSA-N
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Description

BRD-K33514849 is a chemical compound with the PubChem CID 54618800. Unfortunately, detailed information about its structure and origin is limited in the available sources. it’s essential to note that BRD-K33514849 is associated with specific biological activities and potential therapeutic applications.

Preparation Methods

The synthetic routes and reaction conditions for BRD-K33514849 are not explicitly documented. Industrial production methods remain undisclosed as well. Further research would be necessary to uncover these details.

Chemical Reactions Analysis

Types of Reactions:: While specific reactions involving BRD-K33514849 are not well-documented, we can infer its potential reactivity based on its chemical properties. Common types of reactions include:

    Oxidation: BRD-K33514849 may undergo oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions could modify the compound by adding hydrogen atoms or electrons.

    Substitution: BRD-K33514849 might participate in substitution reactions, where one functional group replaces another.

Reagents and Conditions:: Without precise data, we can’t provide a comprehensive list of reagents and conditions. typical organic chemistry reagents (such as acids, bases, and catalysts) would likely play a role.

Major Products:: The major products resulting from BRD-K33514849 reactions remain speculative due to limited information. Further studies are needed to elucidate its chemical transformations.

Scientific Research Applications

BRD-K33514849’s applications span various scientific fields:

    Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for novel compounds.

    Biology: Investigations could focus on its interactions with biological macromolecules (proteins, nucleic acids) and cellular effects.

    Medicine: BRD-K33514849’s pharmacological properties may hold promise for drug development.

    Industry: Its industrial applications, if any, remain to be discovered.

Mechanism of Action

Unfortunately, specific molecular targets and pathways affected by BRD-K33514849 are not well-documented. Further research is crucial to understanding how it exerts its effects.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, researchers can explore related compounds to identify similarities and differences. Unfortunately, no specific similar compounds are readily available in the literature.

For more information, you can refer to the following sources:

Properties

Molecular Formula

C30H32N4O7S

Molecular Weight

592.7 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-1-[[(4R,5R)-2-[(2R)-1-hydroxypropan-2-yl]-4-methyl-1,1-dioxo-8-(2-pyridin-4-ylethynyl)-4,5-dihydro-3H-6,1λ6,2-benzoxathiazocin-5-yl]methyl]-1-methylurea

InChI

InChI=1S/C30H32N4O7S/c1-20-16-34(21(2)18-35)42(37,38)29-9-6-23(5-4-22-10-12-31-13-11-22)14-27(29)41-28(20)17-33(3)30(36)32-24-7-8-25-26(15-24)40-19-39-25/h6-15,20-21,28,35H,16-19H2,1-3H3,(H,32,36)/t20-,21-,28+/m1/s1

InChI Key

OYKBHWDUAQJSNT-CJYOKPGZSA-N

Isomeric SMILES

C[C@@H]1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC=NC=C3)O[C@H]1CN(C)C(=O)NC4=CC5=C(C=C4)OCO5)[C@H](C)CO

Canonical SMILES

CC1CN(S(=O)(=O)C2=C(C=C(C=C2)C#CC3=CC=NC=C3)OC1CN(C)C(=O)NC4=CC5=C(C=C4)OCO5)C(C)CO

Origin of Product

United States

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